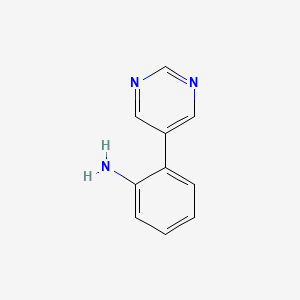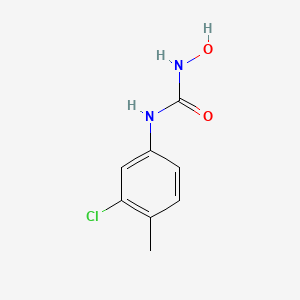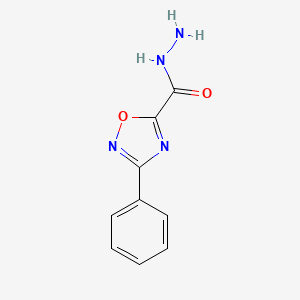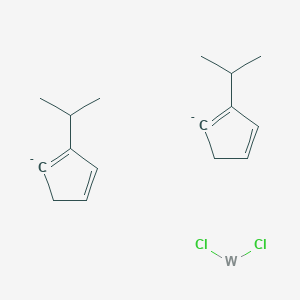
Bis(isopropylcyclopentadienyl)tungsten dichloride
Overview
Description
Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride is an organometallic compound . It has the empirical formula C16H22Cl2W and a molecular weight of 469.09 . It is used as a catalyst in various reactions .
Molecular Structure Analysis
The molecular structure of Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride is complex, with tungsten at the center surrounded by two isopropylcyclopentadienyl groups and two chloride ions . More detailed structural analysis would require advanced techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 171-175 °C . It’s worth noting that it’s generally used in its pure form, with an assay of 97% .Scientific Research Applications
1. Synthesis of Complex Organometallic Compounds
Bis(isopropylcyclopentadienyl)tungsten dichloride is used in the synthesis of complex organometallic compounds. For instance, it plays a role in the formation of quatercyclopentadienyl ligand and its half-sandwich tetratungsten complexes. This process involves a sequence of metalation and methylation, contributing to the synthesis of intricate organometallic structures (Azevedo et al., 1995).
2. Development of Carbon Nanomaterials
The compound is significant in the development of carbon nanomaterials. Through the chlorination of bis(isopropylcyclopentadienyl)tungsten dichloride, hollow carbon nanobags have been produced. These materials exhibit graphitization at higher temperatures and can be used in various applications like energy storage and conversion (González-García et al., 2010).
3. Catalysis and Reaction Mechanisms
Bis(isopropylcyclopentadienyl)tungsten dichloride is instrumental in studying catalysis and reaction mechanisms. It contributes to the understanding of reactions in organometallic chemistry, such as the formation of bis(dithiolene)tungsten complexes. These complexes have been shown to catalyze the electroreduction of protons into hydrogen, providing insights into catalytic processes (Gomez-Mingot et al., 2015).
4. Atomic Layer Deposition Techniques
In atomic layer deposition (ALD) techniques, bis(isopropylcyclopentadienyl)tungsten dichloride serves as a precursor for creating thin films of metal oxides. This application is crucial in the semiconductor industry for developing coatings and layers with precise thickness and uniformity (Mattinen et al., 2018).
Safety and Hazards
While specific hazard statements were not available, general safety measures should be taken when handling this compound. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.2ClH.W/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKZSPXQUAQQW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.Cl[W]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2W-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723226 | |
| Record name | dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(isopropylcyclopentadienyl)tungsten dichloride | |
CAS RN |
90023-13-5 | |
| Record name | dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




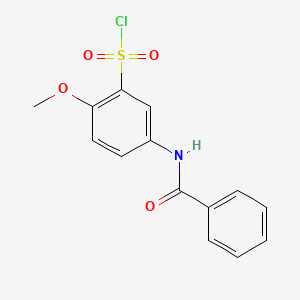
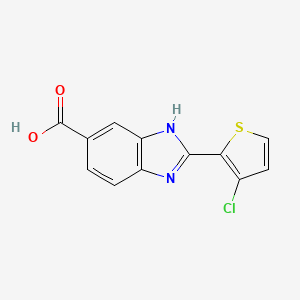
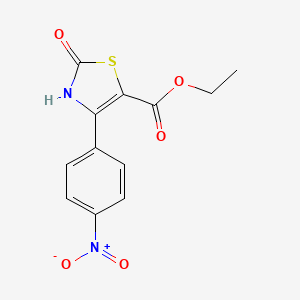

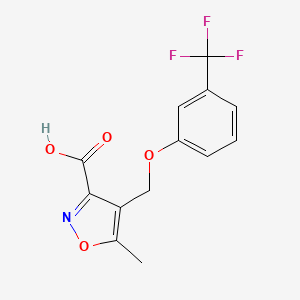
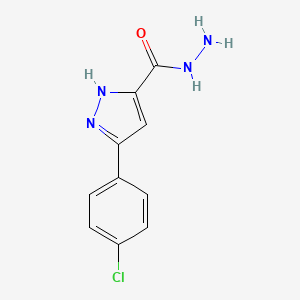
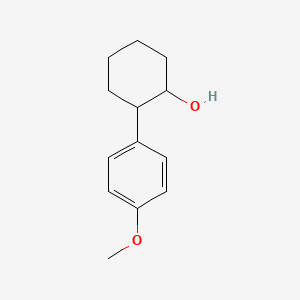
![(3E)-2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-cyclohexylbut-3-enoic acid](/img/structure/B3338358.png)
